Cyanine7.5 alkyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

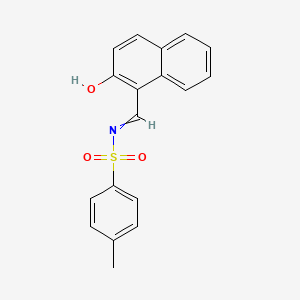

Alkyne derivative of Cyanine7.5, a near infrared fluorophore. This alkyne is suitable for copper-catalyzed Click Chemistry. This fluorophore is useful for in vivo imaging, its spectral properties are similar to ICG (indocyanine green) with somewhat higher fluorescence quantum yield.

Applications De Recherche Scientifique

Photophysical Properties and Bioconjugation

Cyanine and squaraine dyes, including Cyanine7.5 alkyne, are widely used in biological research, biomedical assays, and high-throughput screening due to their favorable photophysical properties. These dyes are predestined as covalent labels, and their brightness, fluorescence lifetimes, and photostability can be significantly improved by reducing their aggregation tendencies in aqueous media. Indolenine-based squaraines and ring-substituted squaraines show great potential for designing bright and sensitive fluorescent probes and labels with increased photostability (Patsenker, Tatarets, & Terpetschnig, 2010).

DNA Adduct Formation and Biological Relevance

DNA alkylation at nucleophilic sites, particularly at the N7-position of guanine, is a common occurrence with various substances, and Cyanine7.5 alkyne may also undergo such reactions. However, while N7-guanine adducts are frequently formed, they are chemically unstable and do not participate in Watson-Crick base pairing, making their biological relevance minimal. Despite this, they serve as excellent biomarkers for internal exposure to direct-acting and metabolically activated carcinogens. The biological significance beyond exposure confirmation and molecular dosing is yet to be fully understood, necessitating further research (Boysen, Pachkowski, Nakamura, & Swenberg, 2009).

Green Chemistry and Synthetic Applications

In the realm of green and sustainable chemistry, Cyanine7.5 alkyne could be implicated in the synthesis of fine chemicals and materials. The Diels-Alder reaction, for instance, is significant in the chemistry of renewable resources, offering an atom-economic pathway for synthesizing valuable products. Furfural derivatives, including potentially Cyanine7.5 alkyne, could play a role in such reactions with alkenes, highlighting the importance of this compound in the production of low-molecular-weight products relevant in various fields, including medical and pharmaceutical research, polymer development, and materials science (Galkin & Ananikov, 2021).

Propriétés

Nom du produit |

Cyanine7.5 alkyne |

|---|---|

Formule moléculaire |

C48H52ClN3O |

Poids moléculaire |

722.41 |

Nom IUPAC |

6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |

InChI |

InChI=1S/C48H51N3O.ClH/c1-7-31-49-44(52)22-9-8-14-32-51-41-28-26-37-19-11-13-21-39(37)46(41)48(4,5)43(51)30-24-35-17-15-16-34(33-35)23-29-42-47(2,3)45-38-20-12-10-18-36(38)25-27-40(45)50(42)6;/h1,10-13,18-21,23-30,33H,8-9,14-17,22,31-32H2,2-6H3;1H |

Clé InChI |

BEKYZMBPLUHVRG-UHFFFAOYSA-N |

SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cyanine7.5 alkyne, Cyanine 7.5 alkyne |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[6-(3,5-Dimethyl-1,2-oxazol-4-yl)-4-(3-phenylmorpholin-4-yl)quinazolin-2-yl]pyrazol-1-yl]ethanol](/img/structure/B1192538.png)